![molecular formula C21H22F2N6O3 B2527472 (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone CAS No. 1040677-73-3](/img/structure/B2527472.png)
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone
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Description
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2,6-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H22F2N6O3 and its molecular weight is 444.443. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research on molecular interactions, such as the study conducted by Shim et al. (2002), provides insights into how certain compounds can bind to receptors, exemplified by their work on cannabinoid receptor antagonists. This type of research is crucial for drug design and understanding receptor-ligand interactions, offering a foundation for therapeutic applications (Shim et al., 2002).
Structural and Theoretical Calculations
Studies focusing on the structural characterization and theoretical calculations of compounds, such as the work by Karthik et al. (2021), reveal the importance of crystallography and computational chemistry in drug development. These approaches help in understanding the physical and chemical properties of compounds, which is critical for designing molecules with desired biological activities (Karthik et al., 2021).
Antimicrobial Activity Research
Research into the antimicrobial activities of chemical compounds, such as the studies by Mallesha and Mohana (2014), contributes to the discovery of new antimicrobial agents. Such studies are vital for addressing the growing concern of antibiotic resistance and finding new treatments for infectious diseases (Mallesha & Mohana, 2014).
Antitumor and Antiproliferative Activities
Investigations into the antitumor and antiproliferative activities of compounds, as conducted by Al-Wahaibi et al. (2021), highlight the ongoing search for effective cancer treatments. Such research is essential for the development of new therapeutic agents that can selectively target tumor cells without harming healthy tissues (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3/c1-31-17-4-3-5-18(32-2)20(17)21(30)28-10-8-27(9-11-28)13-19-24-25-26-29(19)14-6-7-15(22)16(23)12-14/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBDTFQWSBNVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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